Cas no 14160-38-4 ([Bi-1,4-cyclohexadien-1-yl]-3,3',6,6'-tetrone,5,5'-bis(1,1-dimethylethyl)-)
14160-38-4 structure
Product Name:[Bi-1,4-cyclohexadien-1-yl]-3,3',6,6'-tetrone,5,5'-bis(1,1-dimethylethyl)-
Numero CAS:14160-38-4
MF:C20H22O4
MW:326.386286258698
CID:159319
PubChem ID:26515
Update Time:2025-04-19
[Bi-1,4-cyclohexadien-1-yl]-3,3',6,6'-tetrone,5,5'-bis(1,1-dimethylethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- [Bi-1,4-cyclohexadien-1-yl]-3,3',6,6'-tetrone,5,5'-bis(1,1-dimethylethyl)-
- 2-tert-butyl-6-(5-tert-butyl-3,6-dioxocyclohexa-1,4-dien-1-yl)cyclohexa-2,5-diene-1,4-dione
- 3,3'-di-tert-butylbiphenyldiquinone-(2,5,2',5')
- (Bi-1,4-cyclohexadien-1-yl)-3,3',6,6'-tetrone, 5,5'-bis(1,1-dimethylethyl)-
- (Bi-1,4-cyclohexadien-1-yl)-3,3',6,6'-tetrone, 5,5'-di-tert-butyl-
- 3,3'-Di-tert-butyl-biphenyldiquinone-(2,5,2',5')
- 5,5'-Bis(1,1-dimethylethyl)-(bi-1,4-cyclohexadien-1-yl)-3,3'-6,6'-tetrone
- 5,5'-Di-tert-butyl-(bi-1,4-cyclohexadien-1-yl)-3,3',6,6'-tetrone
- BRN 2566316
- CCRIS 1265
- [Bi-1,4-cyclohexadien-1-yl]-3,3',6,6'-tetrone, 5,5'-bis(1,1-dimethylethyl)-
- 14160-38-4
- DTXSID50161776
- [Bi-1,4-cyclohexadien-1-yl]-3,3',6,6'-tetrone, 5,5'-di-tert-butyl-
- 5,5'-Bis(1,1-dimethylethyl)[bi-1,4-cyclohexadien-1-yl]-3,3',6,6'-tetrone
- S6PUP7GRN7
- 3,3/'-Di-tert-butylbiphenyldiquinone-(2,5,2/',5/')
-
- Inchi: 1S/C20H22O4/c1-19(2,3)15-9-11(21)7-13(17(15)23)14-8-12(22)10-16(18(14)24)20(4,5)6/h7-10H,1-6H3
- Chiave InChI: UONJIDASBODQID-UHFFFAOYSA-N
- Sorrisi: O=C1C(=CC(C=C1C(C)(C)C)=O)C1=CC(C=C(C1=O)C(C)(C)C)=O
Proprietà calcolate
- Massa esatta: 326.15186
- Massa monoisotopica: 326.15180918g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 24
- Conta legami ruotabili: 3
- Complessità: 717
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 68.3Ų
Proprietà sperimentali
- PSA: 68.28
[Bi-1,4-cyclohexadien-1-yl]-3,3',6,6'-tetrone,5,5'-bis(1,1-dimethylethyl)- Letteratura correlata
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
14160-38-4 ([Bi-1,4-cyclohexadien-1-yl]-3,3',6,6'-tetrone,5,5'-bis(1,1-dimethylethyl)-) Prodotti correlati
- 23726-93-4(1-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)but-2-en-1-one)
- 2607-52-5(2,6-Di-tert-butyl-p-quinomethaneDISCONTINUED)
- 23696-85-7(Damascenone)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso